molecular formula C9H11Cl2N B2595827 1-(2,4-Dichlorophenyl)propan-2-amine CAS No. 32560-77-3

1-(2,4-Dichlorophenyl)propan-2-amine

Cat. No.: B2595827
CAS No.: 32560-77-3
M. Wt: 204.09
InChI Key: WFXOKSCQUWGEEH-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)propan-2-amine is an organic compound with the molecular formula C9H11Cl2N It is a derivative of phenylpropanamine, characterized by the presence of two chlorine atoms at the 2 and 4 positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,4-Dichlorophenyl)propan-2-amine can be synthesized through several methods. One common approach involves the reaction of 2,4-dichlorobenzaldehyde with nitroethane to form 2,4-dichloro-β-nitrostyrene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,4-dichlorophenylacetone, while reduction can produce various amine derivatives.

Scientific Research Applications

1-(2,4-Dichlorophenyl)propan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)propan-2-amine involves its interaction with specific molecular targets. It may act on neurotransmitter systems, influencing the release and uptake of neurotransmitters such as dopamine and serotonin. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-Dichlorophenyl)propan-2-amine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its dichlorophenyl group influences its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N/c1-6(12)4-7-2-3-8(10)5-9(7)11/h2-3,5-6H,4,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXOKSCQUWGEEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=C(C=C1)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32560-77-3
Record name 1-(2,4-dichlorophenyl)propan-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of lithium aluminum hydride (0.33 g, 8.9 mmol) in tetrahydrofuran (20 ml) was added dropwise a solution of 2,4-dichloro-1-(2-nitro-1-propenyl)benzene (1.0 g, 4.3 mmol) in tetrahydrofuran (5 ml) at room temperature. Refluxing started slowly and the mixture was heated under reflux for 1 hr thereafter. The mixture was allowed to cool to room temperature and water (2 ml) was added under cooling in an ice bath. A 1N aqueous sodium hydroxide solution (5 ml) was added, and the insoluble material was removed by filtration through celite. Water was added to the filtrate, and the mixture was extracted with methyl t-butyl ether. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated to give crude [2-(2,4-dichlorophenyl)-1-methylethyl]amine (yield; 0.8 g, 91%).
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four

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